molecular formula C11H13ClN2.C4H6O6 B114440 (+)-Epibatidine CAS No. 152378-30-8

(+)-Epibatidine

Cat. No. B114440
M. Wt: 208.69 g/mol
InChI Key: NLPRAJRHRHZCQQ-LPEHRKFASA-N
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Description

(+)-Epibatidine is a highly potent alkaloid that is found in the skin of the South American poison dart frog, Epipedobates tricolor. It has been studied extensively due to its unique mechanism of action and potential therapeutic applications. The purpose of

Scientific Research Applications

1. Research Tool in Development of Analgesics

(+)-Epibatidine, originally extracted from the skin of a poison frog, is a significant research tool in developing analgesics. Its derivatives are promising leads in drug development, showcasing the complex relationship between biodiversity and pharmaceutical research (Angerer, 2011).

2. Nicotinic Agonist and Analgetic Activity

(+)-Epibatidine exhibits potent analgetic activity through its function as a nicotinic agonist. Its natural (+)-enantiomer demonstrates significant potency, offering insights into novel analgesic mechanisms (Badio & Daly, 1994).

3. Study of Tolerance in Analgesic Effects

Research on the tolerance to (+)-Epibatidine's antinociceptive effects, especially compared to nicotine, provides valuable data on its distinct pharmacological profile and potential for therapeutic use (Damaj & Martin, 1996).

4. Exploration of Nicotinic Acetylcholine Receptor Binding

Studies using (+)-Epibatidine have explored the regional distribution and age-related changes in nicotinic acetylcholine receptor binding in the human brain. This research is crucial for understanding neuropharmacology and age-related neurological changes (Marutle et al., 1998).

5. Impact on Nicotinic Receptor Research

(+)-Epibatidine has significantly influenced the investigation of α4β2 nicotinic cholinergic receptor pharmacophore models, inspiring the development of novel agents for CNS disorders (Dukat & Glennon, 2003).

6. Characterization in Brain Receptor Binding Studies

The compound's binding characterization in rat and human brain studies offers valuable insights into neuronal nicotinic receptors, aiding in the development of therapeutic agents (Houghtling et al., 1995).

7. Insight into Novel Alkaloid Classes

The isolation and structural determination of (+)-Epibatidine from frog skins have led to the discovery of a new class of alkaloids, expanding the scope of pharmacological research (Spande et al., 1992).

8. Synthetic Derivatives and Health Applications

Synthetic derivatives of (+)-Epibatidine, with improved selectivity and therapeutic windows, are being explored for their potential health applications. This includes studies on their affinity to nicotinic acetylcholine receptors and pharmacokinetic parameters (Salehi et al., 2018).

9. Comparative Pharmacology

Comparative pharmacology studies of (+)-Epibatidine's isomers with nicotine and acetylcholine on various nicotinic acetylcholine receptor subtypes provide deep insights into its potent agonist properties (Gerzanich et al., 1995).

properties

IUPAC Name

(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRAJRHRHZCQQ-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176872
Record name (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Epibatidine

CAS RN

152378-30-8
Record name (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152378-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Epibatidine-L-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,900
Citations
C Szántay, Z Kardos-Balogh, C Szantay Jr - The Alkaloids: Chemistry and …, 1995 - Elsevier
Publisher Summary This chapter describes the occurrence, structure and synthesis, NMR spectroscopy, and pharmacology of epibatidine. Epibatidine is so far isolated only from the …
Number of citations: 34 www.sciencedirect.com
B Salehi, S Sestito, S Rapposelli, G Peron, D Calina… - Biomolecules, 2018 - mdpi.com
Epibatidine is a natural alkaloid that acts at nicotinic acetylcholine receptors (nAChRs). The present review aims to carefully discuss the affinity of epibatidine and its synthetic derivatives…
Number of citations: 67 www.mdpi.com
JW Daly, HM Garraffo, TF Spande, MW Decker… - Natural product …, 2000 - pubs.rsc.org
… epibatidine (a secondary amine) and some pumiliotoxins (tertiary amines), it was decided by Garraffo, Spande and Daly to convert epibatidine to … pooled sample of epibatidine was then …
Number of citations: 164 pubs.rsc.org
B Badio, JW Daly - Molecular pharmacology, 1994 - ASPET
… An analog of epibatidine with the chloro substituent of the pyridyl … Both (+)- and (-)-epibatidine have potent agonist activity at … (-)-Epibatidine is about 5-fold less potent as an agonist at …
Number of citations: 624 molpharm.aspetjournals.org
TF Spande, HM Garraffo, MW Edwards… - Journal of the …, 1992 - ACS Publications
… The Straub-tail reaction elicited by 20 Mg/kg of epibatidine was reduced onlyslightly bynaloxone. Straub-tail reaction with epibatidine at this dose persists for 1-2 h. Assay as described (…
Number of citations: 753 pubs.acs.org
C Qian, T Li, TY Shen, L Libertine-Garahan… - European journal of …, 1993 - Elsevier
Epibatidine, an alkaloid isolated from skin of the poison frog, Epipedobates tricolor, has been shown to be a very potent analgesic with a non-opioid mechanism of action. We found that …
Number of citations: 247 www.sciencedirect.com
MT Barros, CD Maycock, MR Ventura - Journal of the Chemical …, 2001 - pubs.rsc.org
… enantiomers of epibatidine from (−)-quinic acid [hair space] ‡2 (Fig. 1) which incorporates all the functionality of epibatidine before the formation of the azabicyclo[2.2.1]heptane system. …
Number of citations: 67 pubs.rsc.org
V Gerzanich, X Peng, F Wang, G Wells, R Anand… - Molecular …, 1995 - ASPET
… epibatidine had lower affinity for Torpedo muscle-type AChRs (KI approximately 5 microM). Racemic [3H]epibatidine … for unlabeled (+)-epibatidine (0.23 nM) or (-)-epibatidine (0.16 nM). …
Number of citations: 367 molpharm.aspetjournals.org
S Aoyagi, R Tanaka, M Naruse… - The Journal of Organic …, 1998 - ACS Publications
An asymmetric total synthesis of (−)-epibatidine (1), isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, of the family Dendrobatidae, has been achieved by virtue …
Number of citations: 93 pubs.acs.org
B Badio, HM Garraffo, CV Plummer, WL Padgett… - European journal of …, 1997 - Elsevier
… Epiboxidine was about 5-fold less potent than epibatidine and about 30-fold more potent than … than epibatidine. However, epiboxidine was also much less toxic than epibatidine in mice. …
Number of citations: 134 www.sciencedirect.com

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